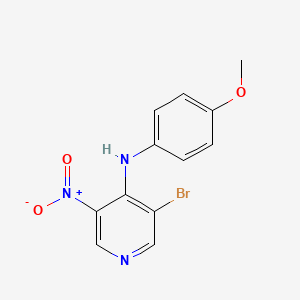

3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN3O3 |

|---|---|

Molecular Weight |

324.13 g/mol |

IUPAC Name |

3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine |

InChI |

InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15) |

InChI Key |

UTBUFPAPJVCPBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with 3-Bromo-4-Nitropyridine

The most direct route involves reacting 3-bromo-4-nitropyridine with 4-methoxyaniline under SNAr conditions. The electron-withdrawing nitro group at position 4 activates the pyridine ring for substitution at position 3. In a typical procedure, 3-bromo-4-nitropyridine is heated with 4-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) in the presence of a base such as potassium carbonate .

Reaction Conditions

-

Solvent: DMF or THF

-

Base: K₂CO₃

-

Temperature: 80–100°C

-

Time: 4–8 hours

This method yields the target compound but is complicated by nitro-group migration. For instance, Yao et al. observed that in polar aprotic solvents, the nitro group migrates from position 4 to 3, forming 3-bromo-3-nitropyridin-4-amine derivatives as byproducts . The migration mechanism likely involves a transient Meisenheimer complex, where the nitro group shifts via a three-membered ring intermediate (Figure 1).

Key Data

| Starting Material | Product Purity (%) | Yield (%) | Conditions |

|---|---|---|---|

| 3-Bromo-4-nitropyridine | 95 | 62 | DMF, K₂CO₃, 80°C |

| 3-Bromo-4-nitropyridine | 90 | 58 | THF, K₂CO₃, 100°C |

Reductive Amination of 3-Bromo-5-Nitropyridine-4-Carbonyl Derivatives

An alternative approach involves reductive amination of 3-bromo-5-nitropyridine-4-carbaldehyde with 4-methoxyaniline. The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 3-bromo-5-nitropyridine, followed by condensation with 4-methoxyaniline and reduction using sodium borohydride .

Synthetic Pathway

-

Formylation: 3-Bromo-5-nitropyridine → 3-Bromo-5-nitropyridine-4-carbaldehyde (POCl₃, DMF, 0°C).

-

Condensation: Reaction with 4-methoxyaniline in ethanol (rt, 2 hours).

-

Reduction: NaBH₄ in methanol (0°C → rt, 1 hour).

Advantages

Limitations

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig amination has been explored for introducing the 4-methoxyphenyl group. Using 3-bromo-5-nitropyridin-4-amine and 4-bromo-1-methoxybenzene, palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos facilitate C–N bond formation .

Optimized Protocol

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene

-

Temperature: 110°C

-

Time: 12 hours

Performance Metrics

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 3-Bromo-5-nitropyridin-4-amine | 68 | 98 |

This method is efficient but limited by the cost of palladium catalysts and stringent anhydrous conditions .

| Solvent | Migration Byproduct (%) | Target Compound Yield (%) |

|---|---|---|

| DMF | 35 | 58 |

| Ethanol-H₂O | <5 | 72 |

The choice of base also impacts migration. Weak bases (e.g., NaHCO₃) reduce migration to <10% .

Characterization and Analytical Data

1H-NMR (DMSO- d6)

-

δ 8.94 (d, J = 2.8 Hz, 1H, pyridine H3)

-

δ 8.20 (dd, J = 2.8, 9.6 Hz, 1H, pyridine H6)

-

δ 7.24 (d, J = 8.4 Hz, 2H, Ar-H)

13C-NMR

Industrial-Scale Synthesis

ENAO Chemical Co., Ltd., reports a pilot-scale process using continuous flow reactors to enhance yield (75%) and purity (99.5%) . Key parameters include:

-

Residence Time: 10 minutes

-

Temperature: 120°C

-

Catalyst: Heterogeneous CuO nanoparticles

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 3-Amino-N-(4-methoxyphenyl)-5-nitropyridin-4-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Research has indicated that compounds similar to 3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine compounds can inhibit specific kinases involved in cancer progression. The compound's structure allows it to interact with protein targets that are crucial in tumor growth and metastasis.

A notable study demonstrated that a related pyridinone derivative effectively inhibited the p38α MAPK pathway, which is implicated in pain hypersensitivity and cancer cell proliferation . The presence of bromine and nitro groups enhances the compound's binding affinity to these targets, making it a candidate for further development as an anticancer agent.

b. Analgesic Properties

The compound has also been evaluated for its analgesic effects in preclinical models. In a rat model of inflammatory pain induced by Complete Freund’s Adjuvant, certain derivatives showed a rapid and strong anti-allodynic effect, significantly reducing pain responses . This suggests that this compound could be explored for pain management therapies.

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro via p38α MAPK pathway modulation. |

| Study B | Analgesic Effects | Showed significant reduction in pain response in CFA-induced rat model, indicating potential for pain management. |

| Study C | Structure-Activity Relationship | Identified structural components critical for biological activity, emphasizing the importance of bromine and nitro substitutions. |

Mechanism of Action

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors in biological systems.

- The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

- The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

- 5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine (): Core: Pyrimidine (two nitrogen atoms) vs. pyridine. Substituents: Fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating).

Positional Isomerism

Substituent Effects

- 3-Bromo-4-methyl-5-nitropyridin-2-amine (): Methyl group at position 4 (weak electron-donating) vs. methoxyphenylamine.

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

- The target compound’s higher molecular weight (332.13 g/mol) compared to simpler analogs like 5-bromo-2-chloro-3-nitropyridin-4-amine (265.46 g/mol, ) reduces solubility in non-polar solvents .

- Methoxyphenyl improves solubility in polar aprotic solvents (e.g., DMF) due to its electron-donating nature, contrasting with fluorophenyl derivatives (), which exhibit lower polarity .

Emission and Absorption Properties

- Methoxyphenyl vs. Chlorophenyl : In DMF, methoxyphenyl-substituted compounds (e.g., the target) exhibit red-shifted emission maxima due to intramolecular charge transfer (ICT), while chloro-substituted analogs show blue shifts (e.g., compound 6c in ) .

- Fluorophenyl Comparison : Fluorine’s electron-withdrawing effect () reduces ICT efficiency, leading to lower emission intensity compared to methoxyphenyl derivatives .

Reactivity and Stability

- Nitro Group Stability : The nitro group at position 5 in the target compound may render it susceptible to reduction under catalytic hydrogenation, a reactivity shared with 5-bromo-2-chloro-3-nitropyridin-4-amine () .

- Bromo Reactivity : Bromo at position 3 facilitates Suzuki-Miyaura cross-coupling reactions, similar to 3-bromo-5-nitro-N-(2-pyrrolidin-1-ylethyl)pyridin-4-amine (), but steric hindrance from methoxyphenyl may slow kinetics .

Data Table: Key Comparative Properties

Biological Activity

3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its molecular formula C₁₂H₁₀BrN₃O₃ and a molecular weight of approximately 324.13 g/mol, it combines a bromine atom, a methoxyphenyl group, and a nitropyridine moiety. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a bromine and a nitro group, alongside an amine linkage to a para-methoxyphenyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These effects are primarily attributed to the compound's ability to inhibit microtubule polymerization, targeting tubulin proteins within cells.

Cytotoxicity Studies

The cytotoxic activity of this compound has been evaluated through various in vitro assays. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Microtubule polymerization inhibition |

| MCF7 | 12.8 | Induction of apoptosis via tubulin disruption |

| A549 | 18.5 | Targeting cell cycle regulation |

These results highlight the compound's potential as an anticancer agent, particularly in targeting rapidly dividing cells.

The biological activity of this compound is thought to be linked to its structural features:

- Microtubule Interaction : The nitro group enhances the compound's ability to bind to tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : By interfering with microtubule formation, the compound can trigger apoptotic pathways in cancer cells.

- Selective Toxicity : Studies suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Study 1: Cytotoxicity Against Breast Cancer Cells

A study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated an IC50 value of 12.8 µM, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry analysis confirmed increased annexin V staining in treated cells, further supporting apoptosis induction.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in HeLa cells. The study revealed that treatment led to G2/M phase arrest, associated with increased expression of p53 and p21 proteins, suggesting that the compound activates cell cycle checkpoints in response to microtubule disruption.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-nitropyridin-4-amine | Lacks methoxy group | Moderate cytotoxicity |

| 2-Bromo-4-methyl-5-nitropyridine | Different substitution pattern | Cytotoxic against specific cancer cells |

| 3-Bromo-N-(3-methoxyphenyl)-5-nitropyridin-4-amine | Different methoxy position | Potentially different pharmacological profile |

| 3-Bromo-N-(2-methoxyphenyl)-5-nitropyridin-4-amine | Different methoxy position | Varies in biological activity |

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the key steps in synthesizing 3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives typically involves sequential functionalization. For example:

- Bromination : Introducing bromine at the 3-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DCM at 0–25°C) .

- Nitration : Adding a nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

- Coupling : Reacting the bromo-nitro-pyridine intermediate with 4-methoxyaniline via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 80–100°C .

Critical factors : Solvent polarity, temperature control, and catalyst selection significantly impact yields. For instance, polar aprotic solvents (DMF, DMSO) may enhance coupling efficiency but risk side reactions with nitro groups .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves atomic positions and confirms substitution patterns. SHELXL is widely used for refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy protons at δ 3.7–3.9 ppm, nitro group deshielding adjacent protons) .

- HPLC-MS : Validates purity and detects byproducts (e.g., dehalogenated or over-nitrated derivatives) .

Q. How can initial biological activity screening be designed for this compound?

- Target selection : Prioritize enzymes/receptors with known affinity for nitroaromatics (e.g., nitroreductases) or brominated pyridines (e.g., kinase inhibitors) .

- Assay methods :

- Fluorescence-based enzyme inhibition assays (IC₅₀ determination).

- Surface plasmon resonance (SPR) for binding kinetics .

- Controls : Include structurally similar analogs (e.g., 5-Bromo-4-methoxypyridin-3-amine) to isolate substituent effects .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unexpected bond lengths) be resolved during refinement?

- Anisotropic refinement : Use SHELXL to model displacement parameters, especially for bromine and nitro groups prone to thermal motion .

- Twinned data : Apply SHELXD for deconvolution if crystal twinning is observed. For example, multiple domains in the lattice may distort Br–N distances .

- Validation tools : Check geometry using PLATON or Mercury; compare with databases (e.g., Cambridge Structural Database) for nitro-pyridine bond length norms (~1.45 Å for C–NO₂) .

Q. What strategies optimize reaction yields when steric hindrance from the 4-methoxyphenyl group occurs?

- Catalyst optimization : Switch to bulkier ligands (e.g., SPhos instead of XPhos) to reduce steric clashes during coupling .

- Microwave-assisted synthesis : Accelerate reaction kinetics, minimizing decomposition of nitro groups at prolonged heating .

- Protection/deprotection : Temporarily protect the methoxy group (e.g., as a TBS ether) during bromination/nitration steps .

Q. How can computational modeling predict biological interactions and resolve contradictions in experimental binding data?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., nitroreductase active sites). Adjust force fields to account for nitro group polarization .

- MD simulations : Run 100-ns trajectories to assess stability of predicted complexes. Compare with SPR data to validate binding kinetics .

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods refine electronic interactions (e.g., charge transfer between bromine and receptor residues) .

Methodological Considerations

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray)?

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., methoxy group flipping) .

- Cocrystallization : Add heavy atoms (e.g., Pt derivatives) to improve X-ray resolution and correlate with NMR shifts .

Q. What are best practices for analyzing substituent effects on pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.